Direct Red 80

Description

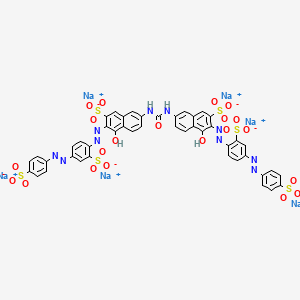

Structure

2D Structure

Properties

IUPAC Name |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H32N10O21S6.6Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;;;;;;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76);;;;;;/q;6*+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQKLZYTHXTDDT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H26N10Na6O21S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25188-41-4 (Parent) | |

| Record name | C.I. Direct Red 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8044628 | |

| Record name | C.I.Direct Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1373.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | C.I. Direct Red 80 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2610-10-8, 147516-27-6, 86090-48-4 | |

| Record name | C.I. Direct Red 80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[2-[2-sulfo-4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Direct Red 80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexasodium 7,7'-(carbonyldiimino)bis[4-hydroxy-3-[[2-sulphonato-4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)-, hexasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 80 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1294D5G72N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Applications of Direct Red 80

For Researchers, Scientists, and Drug Development Professionals

Direct Red 80 (C.I. 35780), also widely known as Sirius Red F3B, is a polyazo anionic dye with significant applications in histopathology and other scientific fields.[1][2] Its large, planar molecular structure and hydrophilic nature are central to its utility, particularly in the highly specific staining of collagen and amyloid fibrils.[1][2] This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols.

Chemical Structure of this compound

This compound is a large, symmetrical tetrakisazo dye.[2] Its structure is characterized by a central urea bridge linking two identical naphthol sulfonic acid moieties. Each of these moieties is, in turn, coupled to two azobenzene sulfonic acid groups. The molecule's elongated and planar configuration is crucial for its alignment along the longitudinal axis of protein fibers like collagen. The presence of six sulfonate (SO₃⁻) groups confers high water solubility and contributes to the dye's anionic nature, facilitating electrostatic interactions with basic amino acid residues in proteins.

Caption: Simplified block diagram of this compound's chemical structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This data is essential for its application in experimental protocols and analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | Hexasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-sulfo-4-((4-sulfophenyl)azo)phenyl)azo)naphthalene-2-sulfonate) | |

| Synonyms | Sirius Red F3B, C.I. 35780, Sirius Red | |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |

| Molecular Weight | 1373.08 g/mol | |

| CAS Number | 2610-10-8 | |

| Appearance | Dark brown, purple, or reddish-brown powder | |

| λmax (in H₂O or acid) | 528-529 nm (primary peak), with shoulders/peaks at ~500 nm, 372 nm, 280-282 nm, and 230-235 nm | |

| Solubility | Soluble in water (30 g/L at 60°C, 50 g/L at 97°C). Slightly soluble in ethanol, DMF, and DMSO. Insoluble in other organic solvents. | |

| Extinction Coefficient (ε) | ≥32,000 at 524-530 nm in H₂O |

Core Mechanism of Action in Biological Staining

The staining mechanism of this compound relies on non-covalent interactions, primarily hydrogen bonding and electrostatic forces, rather than covalent bond formation. Its elongated molecules align parallel to the long axis of collagen or amyloid fibers. The negatively charged sulfonic acid groups on the dye form strong hydrogen bonds with the positively charged basic amino acid residues (like lysine and hydroxylysine) within the protein fibers. This ordered arrangement enhances the natural birefringence of these structures, which is critical for their visualization under polarized light.

Caption: Logical diagram of this compound's binding mechanism to collagen.

Manufacturing Process Overview

The synthesis of this compound can be achieved via a multi-step process involving diazotization and coupling reactions. A common method involves the diazo coupling of 3,4′-disulfo-4-aminoazobenzene with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. An alternative non-phosgene method has also been developed for safety and cost-efficiency.

Caption: Simplified workflow for the synthesis of this compound.

Experimental Protocols

This compound is the principal dye in the Picro-Sirius Red method for collagen visualization and is also used for detecting amyloid deposits.

Picro-Sirius Red Staining for Collagen

This protocol is widely used for the specific visualization and quantification of collagen fibers in paraffin-embedded tissue sections.

Reagents:

-

Picro-Sirius Red Solution (0.1% w/v): Dissolve 0.1 g of this compound (Sirius Red F3B) in 100 mL of saturated aqueous picric acid. Stir until fully dissolved. The solution is stable for months at room temperature when stored in the dark.

-

Acidified Water (0.5% Acetic Acid): Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

Staining: Immerse slides in the Picro-Sirius Red solution for 60-90 minutes. This step may require optimization depending on the tissue type.

-

Rinsing: Briefly rinse the slides in two changes of acidified water to remove non-specific staining.

-

Dehydration and Clearing: Dehydrate the sections rapidly through three changes of 100% ethanol, followed by clearing in xylene.

-

Mounting: Mount with a resinous mounting medium.

Expected Results:

-

Under bright-field microscopy, collagen fibers appear red, while cytoplasm is pale yellow.

-

Under cross-polarized light, thicker collagen fibers exhibit yellow-orange birefringence, while thinner fibers and reticulin appear green.

Alkaline Staining for Amyloid

This method is used for the detection of amyloid deposits in tissue.

Reagents:

-

Alkaline Sirius Red Solution: A solution of this compound in an alkaline medium is prepared for this specific application.

Procedure:

-

Deparaffinization and Rehydration: Prepare tissue sections as described in the collagen staining protocol.

-

Staining: Apply the alkaline Sirius Red solution to the tissue sections.

-

Rinsing and Mounting: Follow standard rinsing, dehydration, clearing, and mounting procedures.

Expected Results:

-

Amyloid deposits are stained red.

-

When viewed with crossed polarizers, the stained amyloid exhibits a characteristic apple-green birefringence. This is a key diagnostic feature.

References

Mechanism of Action of Sirius Red Staining: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirius Red staining is a cornerstone technique in histology for the visualization and quantification of collagen.[1] Its high specificity and the ability to enhance collagen's natural birefringence under polarized light make it an invaluable tool in fibrosis research, tissue engineering, and the study of connective tissue pathologies.[1][2] This guide provides a comprehensive overview of the core mechanism of Sirius Red staining, detailed experimental protocols, and quantitative data to enable robust and reproducible application in a research setting.

Core Mechanism of Action

The specificity of Sirius Red for collagen is a result of a combination of factors related to the dye's molecular structure and its interaction with the unique protein structure of collagen. Sirius Red (Direct Red 80) is a long, linear polyazo dye containing multiple sulfonic acid groups.[3][4] The staining mechanism is primarily governed by the following principles:

-

Hydrogen Bonding and van der Waals Forces: The elongated Sirius Red molecules align themselves in parallel with the long axis of the collagen fibers. This orientation maximizes the interaction between the dye and the collagen molecules through hydrogen bonding and van der Waals forces, leading to a stable and specific binding.

-

Ionic Interactions: The sulfonic acid groups on the Sirius Red molecule are negatively charged and strongly acidic. They form electrostatic bonds with the positively charged basic amino acid residues (like lysine and arginine) present in collagen.

-

The Role of Picric Acid (Picrosirius Red): Sirius Red is typically used in a solution of saturated picric acid. Picric acid acts as a mordant, enhancing the specificity of the staining by suppressing the staining of non-collagenous components. It creates an acidic environment (pH ~2) which is optimal for the binding of the anionic dye to the cationic sites on collagen.

-

Birefringence under Polarized Light: When stained with Sirius Red, the highly ordered, crystalline structure of collagen fibers becomes intensely birefringent when viewed under polarized light. The parallel alignment of the dye molecules along the collagen fibers enhances this natural optical property. The thickness of the collagen fibers can be inferred from the color of the birefringence, with thicker, more mature type I collagen fibers appearing yellow to orange-red, and thinner, type III collagen fibers (reticular fibers) appearing green.

Quantitative Data Summary

The following table summarizes key quantitative parameters for reproducible Sirius Red staining and analysis.

| Parameter | Value/Range | Notes |

| Sirius Red (this compound) Concentration | 0.1% (w/v) in saturated picric acid | This concentration provides optimal staining intensity with minimal background. |

| Staining Solution pH | ~2.0 | The acidic pH of the picric acid solution is crucial for the specific binding of Sirius Red to collagen. |

| Staining Time | 60 minutes | This duration allows for equilibrium staining, ensuring complete binding of the dye to the collagen. |

| Washing Solution | 0.5% Acetic Acid or 0.1 N HCl | An acidified wash is used to remove non-specifically bound dye without eluting the dye bound to collagen. |

| Elution for Quantification | 0.1 M NaOH in methanol or similar basic solution | For quantitative analysis, the bound dye can be eluted from the tissue section. |

| Absorbance Maximum (Eluted Dye) | ~540 nm | The concentration of eluted Sirius Red can be determined spectrophotometrically by measuring the absorbance at this wavelength. |

Experimental Protocols

Protocol 1: Sirius Red Staining of Paraffin-Embedded Sections

This protocol is adapted from standard histological procedures.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes for 5 minutes each.

-

Transfer to 100% ethanol: 2 changes for 3 minutes each.

-

Transfer to 95% ethanol: 2 minutes.

-

Transfer to 70% ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Nuclear Staining (Optional):

-

Stain with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Sirius Red Staining:

-

Immerse slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.

-

-

Washing:

-

Rinse slides in two changes of 0.5% acetic acid solution.

-

-

Dehydration and Mounting:

-

Dehydrate through 3 changes of 100% ethanol.

-

Clear in xylene: 2 changes for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Protocol 2: Quantification of Collagen by Dye Elution

-

Follow steps 1, 3, and 4 of the staining protocol above.

-

After washing, allow the slides to air dry completely.

-

Place each slide in a separate tube containing a known volume (e.g., 1 mL) of elution reagent (e.g., 0.1 M NaOH in methanol).

-

Incubate with gentle agitation until all the color has been eluted from the tissue.

-

Transfer the eluate to a cuvette and measure the absorbance at 540 nm using a spectrophotometer.

-

The absorbance reading is directly proportional to the amount of collagen in the sample.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Core mechanism of Sirius Red binding to collagen.

Caption: Experimental workflow for Sirius Red staining.

Caption: TGF-β signaling pathway in fibrosis.

References

- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 2. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ovid.com [ovid.com]

An In-depth Technical Guide to the Principle of Direct Red 80 Dye for Collagen Staining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative analysis related to the use of Direct Red 80, also known as Sirius Red, for the specific staining and quantification of collagen.

Core Principle of Collagen Staining with this compound

This compound (C.I. 35782) is a polyazo anionic dye that is the primary component of the Picro-Sirius Red histochemical technique.[1][2][3] Its efficacy in staining collagen stems from a combination of its molecular structure and the specific reaction conditions. The elongated, planar structure of the this compound molecule allows it to align parallel to the long axis of collagen fibers.[2][4] This alignment is crucial for the enhanced birefringence observed under polarized light.

The staining mechanism is primarily driven by strong electrostatic interactions between the anionic sulfonic acid groups (-SO₃H) on the dye molecules and the cationic basic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant and regularly spaced along the collagen triple helix. The use of a saturated picric acid solution creates a low pH environment, which protonates the basic groups on collagen, enhancing their positive charge and thereby promoting the binding of the anionic this compound dye. The picric acid also helps to suppress the staining of non-collagenous proteins, contributing to the specificity of the stain.

When viewed with bright-field microscopy, collagen fibers appear red against a pale yellow background. However, the true power of this technique is revealed under polarized light microscopy. The highly ordered alignment of the dye molecules along the collagen fibers enhances their natural birefringence, causing them to appear brightly colored (typically yellow, orange, or green) against a dark background. This enhanced birefringence is highly specific for collagen. While some studies suggest that the color of the birefringence can differentiate between collagen types (e.g., thicker type I fibers appearing yellow-orange and thinner type III fibers appearing green), it is now more widely believed that these color variations are more indicative of fiber thickness, packing, and orientation rather than the specific collagen type.

Quantitative Data Summary

Quantitative analysis of collagen stained with this compound can be performed through various methods, including digital image analysis of stained tissue sections and spectrophotometry of eluted dye from in vitro assays.

| Parameter | Value/Range | Method | Reference |

| Spectral Properties of this compound | |||

| Absorption Maximum (λmax) | 528-529 nm | In 1% acetic acid | |

| Molar Extinction Coefficient (ε) at 524-530 nm | ≥32,000 | In H₂O | |

| Molar Extinction Coefficient (ε) at 277-283 nm | ≥12,000 | In H₂O | |

| Molar Extinction Coefficient (ε) at 223-235 nm | ≥15,000 | In H₂O | |

| Picro-Sirius Red Staining Interpretation (Polarized Light) | |||

| Thick Collagen Fibers (e.g., Type I) | Yellow-Orange Birefringence | Polarized Light Microscopy | |

| Thin Collagen Fibers (e.g., Type III) | Green Birefringence | Polarized Light Microscopy | |

| Reproducibility of Quantification Methods (Illustrative) | |||

| Manual Tracing (Inter-Assay CV%) | 15.6% | Image Analysis | |

| Automated Color Thresholding (Inter-Assay CV%) | 7.8% | Image Analysis | |

| Polarized Light Birefringence (Inter-Assay CV%) | 6.1% | Image Analysis |

Experimental Protocols

Picro-Sirius Red Staining for Paraffin-Embedded Sections

This protocol is a standard method for staining collagen in formalin-fixed, paraffin-embedded tissues.

Reagents:

-

Picro-Sirius Red Solution: 0.1% (w/v) this compound (Sirius Red F3B) in saturated aqueous picric acid.

-

Acidified Water: 0.5% glacial acetic acid in distilled water.

-

Ethanol (100%, 95%, 70%)

-

Xylene (or a xylene substitute)

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 2 minutes each.

-

Immerse in 95% ethanol: 2 minutes.

-

Immerse in 70% ethanol: 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Cover the tissue section completely with the Picro-Sirius Red solution.

-

Incubate for 60 minutes at room temperature. This allows for near-equilibrium staining.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye.

-

-

Dehydration:

-

Dehydrate through graded ethanols (e.g., 95% for 1 minute, followed by two changes of 100% ethanol for 2 minutes each).

-

-

Clearing and Mounting:

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount coverslip using a synthetic resinous medium.

-

This compound Microplate Assay for In Vitro Collagen Quantification

This protocol is adapted for quantifying cell-associated collagen production in a microplate format.

Reagents:

-

Kahle's Fixative Solution: 26% ethanol, 3.7% formaldehyde, and 2% glacial acetic acid in distilled water.

-

Sirius Red Staining Solution: 0.1% this compound in 1% acetic acid.

-

Wash Solution: 0.1 M HCl.

-

Elution Solution: 0.1 M NaOH.

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat as required for the experiment.

-

Fixation:

-

Remove the culture medium.

-

Wash cells with PBS.

-

Add 50 µL of Kahle's fixative solution and incubate for 15 minutes at room temperature.

-

Wash with PBS.

-

-

Staining:

-

Add 50 µL of Sirius Red staining solution to each well.

-

Incubate for 1 hour at room temperature.

-

-

Washing:

-

Wash wells with 400 µL of 0.1 M HCl to remove unbound dye.

-

-

Elution:

-

Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.

-

-

Quantification:

-

Measure the absorbance of the eluted dye at 540 nm using a microplate reader.

-

Visualizations

Caption: Molecular interaction of this compound with collagen.

Caption: Experimental workflow for Picro-Sirius Red staining.

Caption: TGF-β signaling leading to collagen deposition.

References

Unveiling Amyloid Plaques: A Technical Guide to Sirius Red Staining

For researchers, scientists, and drug development professionals, the accurate detection and characterization of amyloid deposits in tissue samples are critical for advancing our understanding and treatment of amyloid-related diseases. This in-depth technical guide provides a comprehensive overview of the Sirius Red staining technique, a robust and widely used method for the visualization of amyloid fibrils. This document details the core principles, experimental protocols, and data interpretation, offering a practical resource for laboratory application.

Sirius Red, a strong anionic dye, exhibits a high affinity for the β-sheet-rich structure of amyloid fibrils. This interaction, when viewed under polarized light, results in a characteristic apple-green birefringence, providing a highly specific and sensitive method for amyloid detection. While Congo Red has historically been a popular choice for amyloid staining, Sirius Red offers comparable, and in some cases superior, performance with the advantage of being a simpler and more rapid staining procedure.

Principle of Detection

The elongated, planar molecules of Sirius Red intercalate with the parallel-running β-pleated sheets of amyloid fibrils. This highly ordered alignment of dye molecules along the fibril axis is responsible for the intense birefringence observed under polarized light. The color of this birefringence, typically a vibrant green, is a key diagnostic feature for the presence of amyloid.

Experimental Protocols

This section outlines two common protocols for Sirius Red staining of amyloid in paraffin-embedded tissue sections.

Protocol 1: Alkaline Sirius Red Method

This method, adapted from Sweat and Puchtler, is a classic and reliable technique for amyloid detection.[1]

Reagents:

-

Neutral buffered formalin (10% NBF)

-

Alkaline alcohol solution

-

Sirius Red staining solution (Sirius Red F3B in distilled water with sodium chloride)[1]

-

Borate or borate-phosphate buffer (pH 9.0)

-

Mayer's hemalum

Procedure:

-

Deparaffinize and rehydrate 5µm paraffin sections of neutral buffered formalin-fixed tissue.

-

Place sections in neutral buffered formalin overnight.

-

Wash in running tap water for 15 minutes.

-

Incubate in alkaline alcohol for 20–60 minutes.

-

Rinse well with distilled water.

-

Stain in pre-heated Sirius Red solution at 60°C for 60–90 minutes.[1]

-

Rinse with buffer.

-

Wash in tap water for 5 minutes.

-

Counterstain nuclei with Mayer's hemalum.

-

Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Amyloid: Red under bright-field microscopy, deep green birefringence under polarized light.[1]

-

Nuclei: Blue.

-

Background: Colorless.[1]

Protocol 2: Picro-Sirius Red Staining

While primarily used for collagen visualization, Picro-Sirius Red can also effectively stain amyloid. The picric acid provides a yellow background, which can aid in tissue morphology assessment.

Reagents:

-

Picro-Sirius Red solution (Sirius Red in saturated aqueous picric acid)

-

Acidified water (0.5% acetic acid in water)

-

Weigert's hematoxylin (optional, for nuclear counterstaining)

Procedure:

-

Deparaffinize and rehydrate paraffin sections.

-

Optional: Stain nuclei with Weigert's hematoxylin and wash in running tap water.

-

Stain in Picro-Sirius Red solution for 1 hour.

-

Wash in two changes of acidified water.

-

Dehydrate rapidly in three changes of 100% ethanol.

-

Clear in xylene and mount in a resinous medium.

Expected Results:

-

Amyloid: Red under bright-field microscopy, green birefringence under polarized light.

-

Collagen: Red under bright-field microscopy, with thicker fibers appearing yellow-orange and thinner fibers green under polarized light.

-

Cytoplasm: Yellow.

-

Nuclei: Black (if counterstained).

Data Presentation

| Parameter | Alkaline Sirius Red | Picro-Sirius Red |

| Primary Dye | Sirius Red F3B | Sirius Red in Picric Acid |

| Fixative | 10% Neutral Buffered Formalin | 10% Neutral Buffered Formalin |

| Tissue Thickness | 5 µm | 5 µm |

| Staining Time | 60-90 minutes | 60 minutes |

| Staining Temperature | 60°C | Room Temperature |

| Counterstain | Mayer's Hemalum | Weigert's Hematoxylin (optional) |

| Amyloid (Bright-field) | Red | Red |

| Amyloid (Polarized) | Deep Green Birefringence | Green Birefringence |

| Background | Colorless | Yellow |

Mandatory Visualizations

Caption: Experimental workflow for Sirius Red staining of amyloid in tissue samples.

Caption: Logical relationship of Sirius Red binding to amyloid fibrils.

Discussion and Considerations

While Sirius Red staining is a powerful tool, researchers should be aware of certain considerations. The specificity of the green birefringence is high for amyloid; however, other highly ordered structures like collagen can also exhibit birefringence. Therefore, careful interpretation in the context of tissue morphology is essential. The choice between the alkaline and picro-sirius red methods may depend on the specific research question and the need for background staining for anatomical context. Some studies have noted that Sirius Red may have weaker staining of early amyloid deposits and can exhibit non-specific staining of fibrous tissues in animal models.

References

An In-depth Technical Guide to the Spectral Properties of Direct Red 80 for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Red 80 (C.I. 35780), also widely known as Sirius Red, is a polyazo dye extensively utilized in histology and pathology for the visualization of collagen and amyloid.[1] Its elongated, planar molecular structure and multiple sulfonate groups contribute to its specific binding to the long, organized structures of collagen and the β-pleated sheets of amyloid fibrils.[2] This interaction dramatically enhances the natural birefringence of these structures when viewed under polarized light.[2] More recently, the inherent fluorescence of this compound has been leveraged for quantitative imaging in fluorescence and confocal microscopy.[1] This guide provides a comprehensive overview of the spectral properties of this compound and detailed protocols for its application in advanced microscopy techniques.

Core Mechanism of Action

The utility of this compound in microscopy stems from the non-covalent interactions between the dye molecules and the target proteins. The sulfonate groups on the dye molecule form strong hydrogen bonds with the basic amino acid residues in collagen and amyloid. This binding is further stabilized by van der Waals forces. The large, planar dye molecules align themselves parallel to the long axis of the collagen fibers or amyloid fibrils. This highly ordered arrangement of dye molecules is responsible for the characteristic enhanced birefringence observed under polarized light and also gives rise to a detectable fluorescent signal.

Spectral Properties

The spectral characteristics of this compound are fundamental to its application in various microscopy modalities. While absorption properties are well-documented, quantitative fluorescence parameters such as quantum yield and fluorescence lifetime are not extensively reported in the literature.

Data Presentation: Spectral and Physicochemical Properties

| Property | Value | Notes |

| Chemical Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | |

| Molecular Weight | 1373.07 g/mol | |

| Synonyms | Sirius Red, C.I. 35780 | |

| Absorption Maxima (λ_max_) | 528 nm | In aqueous solution. |

| 280 nm, 528 nm | In PBS (pH 7.2). | |

| 524-532 nm | In water. | |

| Molar Extinction Coefficient (ε) | ≥32,000 M⁻¹cm⁻¹ at 524-530 nm in H₂O | |

| Recommended Excitation Wavelength | 561 nm | For fluorescence microscopy. |

| Reported Emission Maximum | >600 nm | For stained cardiac tissue. |

| 629 nm | For stained cardiac tissue. | |

| Recommended Emission Filter | 635-685 nm | For fluorescence microscopy. |

| Quantum Yield | Not well-documented | |

| Fluorescence Lifetime | Not well-documented | Shorter lifetimes observed in areas of collagen accumulation in stained cardiac tissue. |

Experimental Protocols

Picro-Sirius Red Staining for Fluorescence Microscopy

This protocol is adapted for the visualization of collagen fibers in paraffin-embedded tissue sections using fluorescence microscopy.

Reagents:

-

Picro-Sirius Red Solution:

-

This compound (Sirius Red) powder: 0.5 g

-

Saturated aqueous solution of picric acid: 500 mL

-

Preparation: Mix the Sirius Red powder with the saturated picric acid solution. This solution is stable for several years.

-

-

Acidified Water:

-

Glacial acetic acid: 5 mL

-

Distilled water: 1 L

-

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Transfer to 100% ethanol for 2 x 3 minutes.

-

Transfer to 95% ethanol for 2 minutes.

-

Transfer to 70% ethanol for 2 minutes.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides in the Picro-Sirius Red solution for 1 hour at room temperature.

-

-

Washing:

-

Wash slides in two changes of acidified water for 2 minutes each.

-

-

Dehydration:

-

Dehydrate through graded ethanol series (70%, 95%, 2 x 100%) for 2 minutes each.

-

-

Clearing and Mounting:

-

Clear in xylene for 2 x 5 minutes.

-

Mount with a resinous mounting medium.

-

Fluorescence Microscopy Imaging

-

Microscope: A confocal laser scanning microscope is recommended for optimal resolution and optical sectioning.

-

Excitation: Use a 561 nm laser line for excitation.

-

Emission Detection: Collect the emitted fluorescence using a bandpass filter of 635-685 nm.

-

Image Acquisition: Acquire images as single optical sections or as z-stacks for 3D reconstruction. Tile scanning can be used to image large tissue areas.

Mandatory Visualizations

References

An In-depth Technical Guide to the Solubility and Stability of Direct Red 80

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Direct Red 80 (also known as Sirius Red F3B), a polyazo dye widely used in histological staining of collagen and amyloid. Understanding its behavior in different solvents and under various conditions is critical for its effective application in research and development.

Core Concepts: Solubility and Stability of this compound

This compound is a large, polyanionic molecule, and its solubility is primarily dictated by its multiple sulfonate groups, which facilitate its dissolution in polar solvents, particularly water.[1] Its stability is influenced by factors such as pH, temperature, light, and the presence of other chemical agents.

Solubility Profile

This compound exhibits varying degrees of solubility in different solvents. It is generally soluble in water and some polar organic solvents, while being largely insoluble in nonpolar organic solvents.[2][3][4][5] The presence of multiple sulfonic acid groups contributes to its high polarity, enhancing its solubility in aqueous solutions through hydrogen bonding and ionization at physiological or alkaline pH.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Observations |

| Water | 30 g/L | 60 | Aqueous solution is bluish-red to magenta. |

| Water | 50 g/L | 97 | Solubility increases with temperature. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Room Temperature | |

| Ethanol | Very slightly soluble | Room Temperature | |

| Cellosolve (2-ethoxyethanol) | Very slightly soluble | Room Temperature | |

| Dimethylformamide (DMF) | Slightly Soluble | Room Temperature | |

| Dimethyl sulfoxide (DMSO) | Slightly Soluble | Room Temperature | |

| Other Organic Solvents | Insoluble | Room Temperature |

Stability Profile

The stability of this compound is a critical consideration for its storage and application. It is sensitive to strong acidic and alkaline conditions, as well as the presence of certain metal ions.

Table 2: Stability of this compound under Different Conditions

| Condition | Observation |

| Concentrated Sulfuric Acid | Solution turns blue. |

| Diluted Sulfuric Acid | Solution turns from bluish-red to purple upon dilution from concentrated sulfuric acid. |

| Concentrated Nitric Acid | Solution turns blue. |

| Concentrated Hydrochloric Acid | A purple precipitate is formed. |

| Concentrated Sodium Hydroxide Solution | Solution turns magenta purple. |

| Copper and Iron Ions | Slight color change in the presence of these ions. |

Studies have also explored the degradation of this compound using advanced oxidation processes, such as the electro-Fenton process, which has been shown to be effective in its removal from aqueous solutions. The degradation process is thought to begin with the cleavage of the azo bond, followed by desulfonation and dihydroxylation, ultimately leading to the mineralization of the dye into simpler, non-toxic compounds.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound.

Protocol 1: Determination of this compound Solubility by UV-Vis Spectrophotometry

This protocol outlines the steps to determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, PBS)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes

-

UV-Vis spectrophotometer

-

Cuvettes

-

Analytical balance

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a flask.

-

Stir the mixture vigorously using a magnetic stirrer at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Transfer the suspension to centrifuge tubes and centrifuge at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 528 nm in water) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.

-

-

Determination of Solubility:

-

Dilute the saturated supernatant with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

Use the calibration curve to determine the concentration of the diluted supernatant.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.

-

Protocol 2: Assessment of this compound Stability at Different pH Values

This protocol describes a method to evaluate the stability of this compound in aqueous solutions at various pH levels.

Materials:

-

This compound stock solution of known concentration

-

Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11)

-

UV-Vis spectrophotometer

-

Cuvettes

-

Incubator or water bath

Procedure:

-

Sample Preparation:

-

Prepare a series of solutions by diluting the this compound stock solution with each of the buffer solutions to a final, consistent concentration.

-

-

Initial Absorbance Measurement:

-

Immediately after preparation, measure the absorbance spectrum (e.g., from 300 to 700 nm) of each solution to determine the initial absorbance at λmax.

-

-

Incubation:

-

Incubate the prepared solutions at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24, 48, 72 hours). It is advisable to protect the solutions from light to prevent photodegradation.

-

-

Time-Point Absorbance Measurements:

-

At each time point, take an aliquot from each solution and measure its absorbance spectrum.

-

-

Data Analysis:

-

Compare the absorbance at λmax at each time point to the initial absorbance. A decrease in absorbance indicates degradation of the dye.

-

The percentage of remaining dye can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.

-

Plot the percentage of remaining dye against time for each pH value to visualize the stability profile. Changes in the shape of the absorption spectrum can also indicate the formation of degradation products.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Workflow for assessing the pH stability of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 2610-10-8 [m.chemicalbook.com]

- 3. This compound TDS|this compound from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound Dyes Manufacturers in Mumbai, India | C.I. 35780 [colorantsgroup.com]

A Comparative Safety Profile: Direct Red 80 vs. Benzidine-Based Dyes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of the safety profiles of Direct Red 80 and the class of benzidine-based dyes. Benzidine-based dyes are unequivocally classified as known human carcinogens due to their metabolic conversion to benzidine, a compound with well-established carcinogenicity. In contrast, this compound is often marketed as a safer alternative, with claims that it does not metabolize to benzidine. However, a thorough review of publicly available toxicological data reveals a significant disparity in the depth and conclusiveness of safety assessments for these two categories of dyes. While the hazards of benzidine-based dyes are well-documented with extensive quantitative data, the safety profile of this compound is characterized by a notable lack of in-depth studies and some conflicting information. This guide aims to present the available data, highlight the existing knowledge gaps, and provide a clear comparison to inform risk assessment and material selection in research and development settings.

Introduction

Azo dyes represent a vast and structurally diverse class of synthetic organic colorants used across various industries. A significant subclass of these dyes is derived from benzidine and its congeners. The toxicological importance of this subclass stems from the metabolic cleavage of the azo bonds, which can release the parent aromatic amine, benzidine, a known human and animal carcinogen[1][2][3]. This has led to strict regulatory measures and a search for safer alternatives.

This compound (C.I. 35780; Sirius Red F3B) is a polyazo dye that has been proposed as one such alternative, particularly in biomedical research for staining collagen and amyloid. It is often claimed that this compound does not release benzidine upon degradation[4][5]. This guide critically evaluates the available scientific literature and regulatory data to compare the safety profile of this compound with that of well-characterized benzidine-based dyes.

Chemical Structure and Metabolism

The key to understanding the differential toxicity lies in the chemical structures and subsequent metabolic pathways of these dyes.

Benzidine-Based Dyes

Benzidine-based dyes are characterized by a biphenyl diamine core. The metabolic activation of these dyes is a critical event in their carcinogenicity.

The primary metabolic pathway involves the reductive cleavage of the azo linkages (-N=N-) by azoreductases. These enzymes are present in the liver and, significantly, in the human intestinal microflora. This process liberates free benzidine.

References

Unveiling Direct Red 80: A Technical Guide to its Synonyms, Alternative Names, and Applications in Research

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of Direct Red 80, a versatile polyazo dye with significant applications in histological staining. This document outlines its various synonyms and alternative names found in scientific literature, presents key quantitative data, and offers detailed experimental protocols for its use in collagen and amyloid detection.

This compound, also widely known by its Colour Index name C.I. 35780, is a highly hydrophilic and anionic dye.[1] Its large, planar molecular structure is fundamental to its staining mechanisms, which primarily involve hydrogen bonding and electrostatic interactions.[1] A significant advantage of this compound is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine.[1][2]

Synonyms and Alternative Names

To ensure clarity and aid in literature searches, the following table summarizes the extensive list of synonyms and alternative names for this compound.

| Primary Name | Synonyms and Alternative Names |

| This compound | Sirius Red, Sirius Red F3B, C.I. 35780, Picrosirius Red, Ahco Direct Fast Red 8BLN, Amanil Fast Red 8BLN, Belamine Fast Red 8BLN, Benzanil Fast Brilliant Red B, Calcomine Fast Red 8B, Chlorantine Fast Red 5BRL, Chlorantine Fast Red 7BLN, Chrome Leather Red 5BRL, Covalene Brilliant Red B, Dermafix Brilliant Red BA, Dialuminous Red F 3B, Dicorel Red L 3A, Diphenyl Fast Brilliant Pink BL, Diphenyl Fast Light Red 6BF, Diphenyl Fast Red 3BL, Direct Fast Red 8BLN, Direct Fast Red L 3A, Direct Light Red F 3B, Durazol Brilliant Red B, Fastusol Red L 8B, Fenaluz Red 7B, Finisol Red BA, Paranol Fast Red 8BLSW, Pontamine Fast Red 7BNL, Pyrazol Fast Red 7BSW, Pyrazoline Red BLWN, Solantine Red 8BLN, Solar Brilliant Red BA, Sumilight Red F 3B, Tertrodirect Fast Red F 3B, Tetramine Fast Red WE, Triantine Light Red F 3B |

Quantitative Data

Quantitative analysis of tissues stained with this compound is commonly performed using spectrophotometry of the eluted dye or through digital image analysis of the stained sections.[1]

| Parameter | Value/Method | Application | Reference |

| Absorbance Maximum (λmax) | 528-529 nm | Spectrophotometry of dye solution | |

| Collagen Quantification | Spectrophotometry of eluted dye at 540 nm | Measurement of total collagen content | |

| Non-Collagenous Protein Quantification | Spectrophotometry of eluted Fast Green dye at 605 nm | Used in conjunction with Sirius Red for normalization | |

| Digital Image Analysis | Quantification of red-stained area relative to total tissue area | Assessment of fibrosis in tissue sections | |

| Birefringence Analysis | Polarized light microscopy reveals different colors based on collagen fiber thickness and packing | Differentiation of collagen types (Type I: yellow-orange, Type III: green) |

Experimental Protocols

This compound is a cornerstone of two critical histological staining techniques: the Picro-Sirius Red method for collagen visualization and an alkaline staining method for the detection of amyloid deposits.

Picro-Sirius Red Staining for Collagen

This method is widely utilized for the visualization and quantification of collagen fibers in tissue sections. The elongated molecules of this compound align with the long axis of collagen fibers, a process enhanced by picric acid which helps to suppress the staining of non-collagenous proteins.

Reagents:

-

Picro-Sirius Red Solution: 0.1 g of this compound (Sirius Red F3B) dissolved in 100 ml of saturated aqueous picric acid.

-

Acidified Water: 0.5% acetic acid in distilled water.

-

Weigert's Hematoxylin (optional, for nuclear counterstaining).

Procedure for Paraffin-Embedded Sections:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes and wash in running tap water for 10 minutes.

-

Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.

-

Rinse slides in two changes of acidified water.

-

Dehydrate through graded ethanols.

-

Clear in xylene and mount with a synthetic resinous medium.

Expected Results:

-

Collagen fibers: Red

-

Muscle fibers and Cytoplasm: Yellow

-

Under polarized light: Type I collagen (thick fibers) appears yellow or red, while Type III collagen (thin fibers) appears green.

Alkaline Staining for Amyloid

This compound can also be used to stain amyloid deposits, functioning similarly to Congo Red. The planar dye molecules intercalate within the β-pleated sheet structure of amyloid fibrils, leading to a characteristic birefringence under polarized light.

Reagents:

-

Alkaline Sirius Red Solution: A saturated solution of this compound in 80% ethanol containing 0.2% potassium hydroxide.

-

Mayer's Hemalum (for nuclear counterstaining).

Procedure for Paraffin-Embedded Sections:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in the alkaline Sirius Red solution for 20-25 minutes.

-

Rinse well in tap water.

-

Counterstain with Mayer's hemalum for 5 minutes.

-

"Blue" the sections in running tap water for 10 minutes.

-

Dehydrate rapidly in absolute ethanol, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Amyloid deposits: Apple-green birefringence under polarized light.

-

Nuclei: Blue.

Visualizations

The following diagrams illustrate the logical relationships in the Picro-Sirius Red staining method and a typical experimental workflow.

References

The Cornerstone of Collagen Assessment: A Technical Guide to Polarized Light Microscopy with Sirius Red

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of collagen are paramount for understanding tissue architecture, fibrosis progression, and the efficacy of therapeutic interventions. This in-depth technical guide elucidates the core principles of polarized light microscopy combined with Picrosirius Red (PSR) staining, a robust and specific method for collagen analysis.

The Picrosirius Red technique, when coupled with polarized light microscopy, stands as a gold standard for the specific detection and characterization of collagen fibers in histological sections.[1] This method leverages the intrinsic birefringent properties of collagen, which are significantly enhanced by the binding of Sirius Red dye molecules, allowing for both qualitative and quantitative assessment of collagen content and organization.[2]

Core Principles: The Synergy of Sirius Red and Polarized Light

The specificity of the Picrosirius-polarization method arises from the unique interaction between the dye and the collagen protein structure.[3] Collagen, a highly organized protein, possesses a crystalline-like, paracrystalline structure that gives it natural birefringence, an optical property where the refractive index of the material varies depending on the polarization and propagation direction of light.[2][4]

Sirius Red F3B (also known as Direct Red 80) is a long, planar, polyanionic azo dye. In a saturated solution of picric acid, the sulfonic acid groups of the Sirius Red dye molecules bind to the basic amino groups of the collagen triple helix. This binding is highly specific and forces the elongated dye molecules to align in parallel with the long axis of the collagen fibers. This ordered arrangement of dye molecules dramatically enhances the inherent birefringence of the collagen fibers, making them appear brightly colored against a dark background when viewed under a polarizing microscope with crossed polarizers.

Quantitative Interpretation of Birefringence

Under polarized light, the color and intensity of the birefringence are indicative of the thickness and packing density of the collagen fibers. This allows for a semi-quantitative assessment of different collagen types and their organization within the tissue.

| Observed Color | Associated Fiber Characteristics | Presumed Predominant Collagen Type |

| Red / Orange / Yellow | Thick, tightly packed, highly organized fibers | Type I |

| Green / Yellowish-Green | Thin, loosely packed, reticular fibers | Type III |

Note: The exact hue can be influenced by fiber orientation relative to the polarization axis and the specific microscopy setup.

Experimental Protocol: A Step-by-Step Workflow

The following protocol provides a standardized method for Picrosirius Red staining of formalin-fixed, paraffin-embedded tissue sections. Variations for specific tissue types are noted.

Reagents and Solutions

| Reagent | Preparation |

| Picrosirius Red Solution | 0.1% (w/v) Sirius Red F3B (this compound) in a saturated aqueous solution of picric acid. |

| Acidified Water | 0.5% (v/v) glacial acetic acid in distilled water. |

| Weigert's Hematoxylin | (Optional, for nuclear counterstaining) |

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (1 change, 3 minutes).

-

Immerse in 70% ethanol (1 change, 3 minutes).

-

Rinse in running tap water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain nuclei with Weigert's hematoxylin.

-

Wash slides in running tap water for 10 minutes.

-

-

Picrosirius Red Staining:

-

Completely cover the tissue section with the Picrosirius Red solution.

-

Incubate for 60 minutes at room temperature. This time is sufficient to achieve near-equilibrium staining.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water. This step is critical to prevent the loss of dye.

-

-

Dehydration:

-

Immerse in three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in xylene and mount with a resinous medium.

-

Tissue-Specific Considerations:

-

Liver Fibrosis: For liver sections, a standard 4-6 µm thickness is recommended. Quantification of fibrosis is often performed using image analysis software to calculate the percentage of Sirius Red-positive area.

-

Cardiac Fibrosis: In cardiac tissue, PSR staining is effective for visualizing interstitial and perivascular fibrosis. Section thickness can influence the quantification, so consistency is key. For cryosections, a pre-treatment with xylene and descending concentrations of ethanol can help reduce background staining.

-

Skin: This protocol is suitable for visualizing dermal collagen.

Visualization and Analysis Workflow

The following diagram illustrates the key steps from tissue processing to the quantitative analysis of collagen birefringence.

The Molecular Basis of Collagen Synthesis: The TGF-β Signaling Pathway

The deposition of collagen is a hallmark of fibrosis, a process regulated by complex signaling pathways. A key player in this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a major driver of collagen synthesis. Activation of this pathway leads to the increased transcription of collagen genes.

Logical Framework for Quantitative Analysis

The quantification of collagen from captured images involves a series of logical steps to ensure accuracy and reproducibility.

References

Methodological & Application

Picro-Sirius Red Staining for Collagen Visualization in Paraffin-Embedded Tissues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picro-Sirius Red (PSR) staining is a highly specific and sensitive method used for the visualization of collagen fibers in histological sections. This technique is particularly valuable in fibrosis research and the assessment of connective tissue pathologies due to its ability to differentiate between collagen types under polarized light.[1] The method combines the properties of Sirius Red, a strong anionic dye, with picric acid. The long, planar Sirius Red molecules align with the parallel arrangement of collagen fibers, significantly enhancing their natural birefringence.[1][2] This results in a striking color contrast when viewed with a polarizing microscope, allowing for both qualitative and quantitative analysis of collagen deposition and organization. Under polarized light, thicker, more mature collagen fibers (Type I) typically appear yellow, orange or red, while thinner, less organized fibers (Type III or reticular fibers) appear green.

Principle of the Method

The Picro-Sirius Red staining mechanism is based on the specific binding of Sirius Red dye to collagen molecules. The sulfonic acid groups of the dye molecules form strong electrostatic interactions with the basic amino acids of the collagen triple helix. The presence of picric acid in the solution suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen. This ordered alignment of dye molecules along the collagen fibers enhances their birefringence, making them brightly visible against a dark background under polarized light.

Quantitative Data Summary

The following table summarizes key quantitative parameters and expected outcomes for the Picro-Sirius Red staining protocol.

| Parameter | Value/Range | Notes |

| Tissue Section Thickness | 4-5 µm | Thicker sections may require longer incubation times for deparaffinization. |

| Picro-Sirius Red Solution | 0.1% Sirius Red F3B (Direct Red 80) in saturated aqueous picric acid solution. | The solution is stable for several months to years when stored in a dark bottle at room temperature. |

| Staining Incubation Time | 60-120 minutes | A 60-minute incubation is standard for near-equilibrium staining. Some protocols suggest up to 2 hours. |

| Nuclear Counterstain (Optional) | Weigert's Hematoxylin | Typically an 8-minute incubation. |

| Differentiation | Acidified Water or 0.1 N Hydrochloric Acid | Brief rinses are used to remove excess stain. |

| Dehydration | Graded ethanol series (e.g., 70%, 95%, 100%) | Rapid dehydration is crucial to prevent loss of the yellow background from picric acid. |

| Clearing | Xylene or xylene substitutes | Two to three changes are recommended for complete clearing before mounting. |

| Visualization | Bright-field or Polarized Light Microscopy | Collagen appears red under bright-field microscopy. Under polarized light, collagen fibers are birefringent (yellow-orange for Type I, green for Type III). |

Experimental Protocol

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Reagent Preparation

-

Picro-Sirius Red Solution (0.1%): Dissolve 0.1 g of Sirius Red F3B (also known as this compound) in 100 mL of saturated aqueous picric acid solution. Store in a dark bottle at room temperature.

-

Weigert's Iron Hematoxylin (for optional nuclear counterstain): Mix equal parts of Weigert's Hematoxylin Solution A and Solution B. This working solution should be prepared fresh.

-

Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.

Staining Procedure

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax. b. Rehydrate the tissue sections by immersing them in a graded series of ethanol:

- 100% Ethanol: 2 changes, 3-10 minutes each.

- 95% Ethanol: 1 change, 3-10 minutes.

- 70% Ethanol: 1 change, 3-10 minutes. c. Rinse well in distilled water.

-

Nuclear Staining (Optional): a. Stain in freshly prepared Weigert's iron hematoxylin for 8 minutes. b. Wash in running tap water for 10 minutes.

-

Picro-Sirius Red Staining: a. Incubate the slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This time should not be shortened to ensure optimal staining.

-

Washing: a. Briefly rinse the slides in two changes of acidified water or 0.1 N HCl.

-

Dehydration: a. Rapidly dehydrate the sections through three changes of 100% ethanol.

-

Clearing and Mounting: a. Clear the slides in two changes of xylene for 5 minutes each. b. Mount with a resinous mounting medium.

Experimental Workflow Diagram

Caption: Picro-Sirius Red Staining Workflow.

Visualization and Interpretation

Stained slides can be visualized using either a standard bright-field microscope or a microscope equipped with polarizing filters.

-

Bright-field Microscopy: Collagen fibers will appear red, while the background will be pale yellow. Nuclei, if counterstained, will be black or dark blue.

-

Polarized Light Microscopy: This is the preferred method for specific collagen visualization and differentiation. Collagen fibers will be brightly birefringent against a dark background. Thicker Type I collagen fibers typically exhibit yellow to orange-red birefringence, while thinner Type III (reticular) fibers appear green. It is important to note that fiber orientation relative to the polarization angle can also influence the observed color and intensity.

Applications in Research and Drug Development

-

Fibrosis Assessment: PSR staining is widely used to quantify the extent of fibrosis in various organs, including the liver, kidney, heart, and lung, in response to disease or therapeutic intervention.

-

Wound Healing Studies: The technique allows for the evaluation of collagen deposition and remodeling during the wound healing process.

-

Tendon and Ligament Research: It is employed to assess the organization and integrity of collagen fibers in connective tissues.

-

Cancer Research: PSR staining can be used to visualize the desmoplastic stroma surrounding tumors, which plays a crucial role in tumor progression and metastasis.

-

Biomaterial and Tissue Engineering: The method helps in evaluating the integration and collagen deposition around implanted biomaterials.

References

Preparation of a Stable Picro-Sirius Red Working Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picro-Sirius Red (PSR) staining is a robust and widely used histological technique for the visualization and quantification of collagen fibers in tissue sections. The method's specificity arises from the interaction between the elongated, anionic dye Sirius Red F3B (Direct Red 80) and the basic amino acid residues of collagen, a process enhanced by the acidic environment provided by picric acid.[1][2] When viewed under polarized light, PSR-stained collagen exhibits a characteristic birefringence, allowing for the differentiation of collagen types based on fiber thickness and packing density.[3][4][5] This application note provides a detailed protocol for the preparation of a stable Picro-Sirius Red working solution, ensuring consistent and reliable staining results for research, diagnostics, and drug development applications.

Principle of Staining

The Picro-Sirius Red staining mechanism relies on the synergistic action of two key components:

-

Sirius Red F3B: A linear polyazo dye with multiple sulfonic acid groups. These anionic groups form strong electrostatic bonds with the cationic amino acid residues (lysine, hydroxylysine, and arginine) that are abundant in collagen molecules.

-

Picric Acid: A saturated solution of picric acid provides the low pH environment necessary to protonate the basic groups on collagen, thereby enhancing their affinity for the anionic Sirius Red dye. The picric acid also helps to prevent non-specific staining of other tissue components.

The parallel alignment of the elongated Sirius Red molecules along the axis of the collagen fibrils is crucial for the enhanced birefringence observed under polarized light microscopy.

Preparation of Picro-Sirius Red Working Solution

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Catalog Number (Example) |

| Sirius Red F3B (this compound) | Certified | Sigma-Aldrich | 365548 |

| Picric Acid, Saturated Aqueous Solution (1.2% - 1.3%) | ACS Reagent | Sigma-Aldrich | P6744 |

| Distilled or Deionized Water | N/A | N/A | N/A |

| 0.2 µm Filter | N/A | Millipore | SLGP033RS |

| Glass bottle, amber or opaque | N/A | N/A | N/A |

| Magnetic stirrer and stir bar | N/A | N/A | N/A |

Solution Formulations

Two common formulations for the Picro-Sirius Red working solution are presented below. The choice of formulation may depend on specific laboratory preferences and applications.

| Formulation | Sirius Red F3B (this compound) | Saturated Picric Acid Solution | Notes |

| Standard (0.1% w/v) | 0.1 g | 100 mL | Most commonly cited formulation. |

| Alternative (0.5 g/500 mL) | 0.5 g | 500 mL | A scaled-up version of the standard formulation. |

Preparation Protocol

-

Weighing: Accurately weigh the desired amount of Sirius Red F3B powder.

-

Dissolving: Add the Sirius Red F3B powder to the corresponding volume of saturated picric acid solution in a glass beaker containing a magnetic stir bar.

-

Mixing: Place the beaker on a magnetic stirrer and mix until the dye is completely dissolved. This may take several minutes. Some protocols suggest letting the solution stand overnight to ensure complete dissolution.

-

Filtering: Filter the solution through a 0.2 µm filter to remove any undissolved particles or precipitates.

-

Storage: Transfer the filtered solution to a tightly sealed amber or opaque glass bottle to protect it from light.

Stability and Storage

Properly prepared and stored Picro-Sirius Red working solution is highly stable.

| Parameter | Condition |

| Storage Temperature | 15-25°C (Room Temperature) |

| Shelf Life | 2-3 years or even longer |

| Container | Tightly closed original or amber/opaque glass package |

| Precautions | Do not freeze and avoid exposure to direct sunlight |

Experimental Protocol: Picro-Sirius Red Staining of Paraffin-Embedded Sections

This protocol is a general guideline and may require optimization based on tissue type and fixation method.

Reagents

-

Picro-Sirius Red Working Solution

-

Weigert's Iron Hematoxylin (for nuclear counterstaining, optional)

-

Acidified Water (0.5% Acetic Acid in distilled water)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Resinous mounting medium

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through a graded series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), and 70% (2 minutes).

-

Rinse in distilled water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain with Weigert's Iron Hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picro-Sirius Red Staining:

-

Immerse slides in the Picro-Sirius Red working solution for 60 minutes at room temperature. Near-equilibrium staining is achieved at this time, and longer incubation does not significantly increase staining intensity.

-

-

Rinsing and Dehydration:

-

Rinse slides in two changes of acidified water.

-

Dehydrate rapidly through three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium.

-

Visualization and Interpretation

| Microscopy | Feature | Appearance |

| Light Microscopy | Collagen | Red |

| Muscle Fibers | Yellow | |

| Cytoplasm | Yellow | |

| Polarized Light Microscopy | Type I Collagen (Thick fibers) | Yellow-Orange Birefringence |

| Type III Collagen (Thin fibers) | Green Birefringence |

It is important to note that while differences in birefringence color are often attributed to different collagen types, factors such as fiber orientation, thickness, and packing can also influence the observed colors.

Diagrams

Caption: Workflow for preparing a stable Picro-Sirius Red working solution.

Caption: Logical relationship of Picro-Sirius Red components and tissue targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Reexploring picrosirius red: A review - Indian J Pathol Oncol [ijpo.co.in]

- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]

- 4. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picro Sirius Red Solution | Collagen/ Connective tissue Stain | Hello Bio [hellobio.com]

Application Notes: Quantification of Collagen Fibrosis using Sirius Red Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to the extracellular matrix (ECM) of connective tissues.[1] Pathological accumulation of collagen is a hallmark of fibrosis, a condition characterized by excessive scarring and tissue hardening that can lead to organ failure.[2] The accurate quantification of collagen deposition is therefore crucial for understanding the pathogenesis of fibrotic diseases and for evaluating the efficacy of anti-fibrotic therapies in preclinical and clinical research.

Sirius Red staining is a highly specific and sensitive method for the visualization and quantification of collagen fibers in tissue sections and cell cultures.[3][4] The elongated, anionic dye molecules of Sirius Red align with the parallel polypeptide chains of the collagen triple helix, enhancing its natural birefringence under polarized light.[1] This property allows for the differentiation of collagen types based on fiber thickness and orientation, with thicker, more densely packed type I collagen fibers appearing yellow-orange or red, and thinner, less organized type III collagen fibers appearing green.